(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one
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Overview
Description
The compound (1R,2R,3R,11S,12S,14R,26R)-5,6’,12,22-tetrahydroxy-6,7’-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[129613,1102,1304,9015,23016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1’-3,4-dihydro-2H-isoquinoline]-27-one is a complex organic molecule with a unique structure This compound is characterized by multiple hydroxyl and methoxy groups, as well as a spiro linkage that connects two large ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the spiro linkage and the introduction of hydroxyl and methoxy groups. The synthetic route typically starts with the preparation of the core ring systems, followed by the sequential addition of functional groups under controlled conditions. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as flow chemistry and automated synthesis to streamline the process. Additionally, purification methods such as chromatography and crystallization would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The methoxy groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the methoxy groups can produce additional hydroxyl groups.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could lead to the development of new therapeutic agents.
Industry: Its chemical properties may be useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins and other biomolecules, potentially affecting their function. Additionally, the spiro linkage and large ring systems may enable the compound to fit into specific binding sites, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3R,11S,12S,14R,26R)-5,6’,12,22-tetrahydroxy-6,7’-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1’-3,4-dihydro-2H-isoquinoline]-27-one
- (1R,2R,3R,11S,12S,14R,26R)-5,6’,12,22-tetrahydroxy-6,7’-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1’-3,4-dihydro-2H-isoquinoline]-27-one
Uniqueness
This compound’s uniqueness lies in its complex structure, which includes multiple functional groups and a spiro linkage. This complexity allows for a wide range of chemical reactions and potential interactions with biological molecules, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C37H41N3O10S |
---|---|
Molecular Weight |
719.8 g/mol |
IUPAC Name |
(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one |
InChI |
InChI=1S/C37H41N3O10S/c1-15-8-18-9-20-35(44)40-21-12-48-36(45)37(19-11-23(46-4)22(41)10-17(19)6-7-38-37)13-51-34(26-25(21)33-32(49-14-50-33)16(2)29(26)42)28(40)27(39(20)3)24(18)30(43)31(15)47-5/h8,10-11,20-21,27-28,34-35,38,41-44H,6-7,9,12-14H2,1-5H3/t20-,21-,27+,28+,34+,35-,37+/m0/s1 |
InChI Key |
GJIXRKBWLMRSEU-SFDKHMBCSA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C([C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]7(CS5)C8=CC(=C(C=C8CCN7)O)OC)C9=C(C(=C6O)C)OCO9)C(=C1OC)O |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(N4C(C(C2)N3C)O)COC(=O)C7(CS5)C8=CC(=C(C=C8CCN7)O)OC)C9=C(C(=C6O)C)OCO9)C(=C1OC)O |
Origin of Product |
United States |
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